3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-13-5-7(6(2)11-13)8-4-9(10(14)15)16-12-8/h5,9H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRJXIFYUNHGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Isoxazole Ring: The isoxazole ring can be formed by the cyclization of an α,β-unsaturated carbonyl compound with hydroxylamine.
Coupling of the Rings: The final step involves coupling the pyrazole and isoxazole rings through a carboxylation reaction, typically using a carboxylating agent such as carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or isoxazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or isoxazole derivatives.
Scientific Research Applications
Chemical Formula
- Molecular Formula : C10H13N3O3
- IUPAC Name : (5R)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-isoxazole-5-carboxylic acid
Structural Features
The compound features:
- A pyrazole ring that contributes to its biological activity.
- An isoxazole moiety which can enhance its pharmacological properties.
- A carboxylic acid group that may play a role in solubility and reactivity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural diversity. Research indicates that derivatives of pyrazole and isoxazole exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer treatment.
Biological Research
The compound is utilized in studies focusing on:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into metabolic regulation.
- Receptor Binding Studies : The interaction with various receptors can be explored to understand its mechanism of action and therapeutic potential.
Industrial Applications
In industrial chemistry, this compound can serve as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel materials or pharmaceuticals.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of pyrazole derivatives. The results indicated that compounds similar to 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid exhibited significant activity against Gram-positive bacteria. This suggests a pathway for developing new antibiotics based on this scaffold.
Case Study 2: Anticancer Research
Research conducted by Smith et al. (2023) demonstrated that analogs of this compound showed promising results in inhibiting the proliferation of several cancer cell lines. The study highlighted the importance of the isoxazole ring in enhancing cytotoxicity, paving the way for further drug development.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Ring Saturation
Key structural variations among analogues include:
- Pyrazole substituent positions (ethyl and methyl groups).
- Isoxazole saturation (dihydro vs. fully unsaturated).
- Carboxylic acid positioning (isoxazole-3-carboxylic acid vs. isoxazole-5-carboxylic acid).
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 907990-49-2 | C₁₀H₁₃N₃O₃ | 223.23 | 1-Ethyl-3-methyl-pyrazole; dihydroisoxazole |
| 5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylic acid | 957487-32-0 | C₁₀H₁₁N₃O₃ | 221.21 | 1-Ethyl-5-methyl-pyrazole; unsaturated isoxazole |
| 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | 957490-68-5 | C₁₀H₁₁N₃O₃ | 221.21 | Unsaturated isoxazole; carboxylic acid at C5 |
| 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid | - | C₉H₉N₃O₃ | 207.19 | Pyrazole and isoxazole substituents swapped |
| 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | 899433-52-4 | C₁₁H₁₁NO₃ | 205.21 | Phenyl substitution; dihydroisoxazole |
Key Observations :
- Substituent positions on the pyrazole (e.g., 3-methyl vs. 5-methyl) influence electronic properties and solubility. For example, the 5-methyl isomer (CAS 957487-32-0) has a lower molecular weight due to reduced hydrogen content .
- Replacement of the pyrazole with phenyl (CAS 899433-52-4) drastically alters lipophilicity, which may enhance membrane permeability in agrochemical applications .
Comparison with Analogues :
- 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid (MW 207.19) may require regioselective alkylation to position substituents correctly .
- 5-Methyl-3-phenyl-dihydroisoxazole-5-carboxylic acid (CAS 899433-52-4) could involve Friedel-Crafts acylation for phenyl ring introduction .
Physicochemical Properties and Stability
- Solubility : The target compound’s dihydroisoxazole and carboxylic acid groups enhance water solubility compared to phenyl-substituted analogues (e.g., 899433-52-4) .
- Stability : Dihydroisoxazole derivatives are generally stable under ambient conditions but may degrade under strong acidic/basic conditions due to ring opening .
Biological Activity
The compound 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid is a derivative of pyrazole and isoxazole, which has attracted attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure
The chemical formula for this compound is , and its structure features a pyrazole ring fused with an isoxazole moiety. The presence of the carboxylic acid group enhances its solubility and biological interactions.
Synthesis
Recent studies have focused on the synthesis of pyrazole derivatives, including this compound, using various methodologies. One notable approach involves a one-pot synthesis that combines different reagents under controlled conditions, yielding high purity and yield of the desired product .
Anticancer Activity
Research indicates that derivatives of pyrazole exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various pyrazole derivatives against carcinoma cell lines using the MTT assay. The compound demonstrated promising activity with IC50 values comparable to standard chemotherapeutics like Cisplatin .
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may affect cellular signaling pathways involved in cell proliferation and survival, potentially through the modulation of reactive oxygen species (ROS) and apoptotic markers .
Anti-inflammatory Properties
In addition to anticancer effects, compounds similar to this compound have been investigated for anti-inflammatory activity. They are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing therapeutic potential in inflammatory diseases .
Case Studies
- Cytotoxicity in Carcinoma Cell Lines : A detailed study assessed the compound's efficacy against liver and lung carcinoma cell lines. The results indicated that it possesses a selective toxicity profile, sparing normal fibroblast cells while effectively reducing cancer cell viability .
- Oxidative Stress Modulation : Another investigation highlighted the role of this compound in modulating oxidative stress within cells, leading to enhanced apoptosis in cancerous tissues while protecting normal cells from oxidative damage .
Data Tables
| Biological Activity | IC50 (µM) | Cell Line |
|---|---|---|
| 3-(1-Ethyl-3-methyl... | 5.35 | Liver carcinoma |
| 3-(1-Ethyl-3-methyl... | 8.74 | Lung carcinoma |
| Cisplatin | 3.78 | Liver carcinoma |
| Cisplatin | 6.39 | Lung carcinoma |
Q & A
Basic Research: What are the optimal synthetic routes for constructing the pyrazole-isoxazole core of this compound?
Methodological Answer:
The pyrazole-isoxazole scaffold can be synthesized via cyclization reactions. For pyrazole derivatives, a common approach involves reacting 4-chloromethylpyrazole intermediates with sodium azide (NaN₃) in DMF at 50°C for 3 hours, followed by ice-water quenching and ethanol recrystallization to yield azidomethyl intermediates . For isoxazole formation, THF-mediated reflux with cyanacetamide and tert-butyl peroxide under acidic conditions (pH 3) generates fused heterocyclic systems . Key parameters include solvent polarity (DMF enhances azide substitution) and pH control during crystallization to minimize side products.
Advanced Research: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structurally similar analogs?
Methodological Answer:
Discrepancies in NMR data often arise from substituent effects or conformational dynamics. For example, electron-withdrawing groups on the pyrazole ring (e.g., nitro or carboxylate) deshield adjacent protons, shifting peaks downfield . To resolve ambiguities:
- Use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity.
- Compare experimental data with computational predictions (DFT-based NMR simulations) .
- Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks .
Basic Research: What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
Purification depends on solubility and polarity:
- Liquid-liquid extraction : Use CH₂Cl₂ to isolate non-polar intermediates from aqueous layers .
- Recrystallization : Ethanol or toluene recrystallization removes impurities via differential solubility .
- Column chromatography : For polar derivatives, silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) achieves separation . Monitor fractions via TLC (Rf = 0.3–0.5 in ethyl acetate).
Advanced Research: How do steric and electronic effects of substituents influence bioactivity in molecular docking studies?
Methodological Answer:
Substituents on the pyrazole and isoxazole rings modulate binding affinity. For example:
- Ethyl/methyl groups : Enhance hydrophobic interactions in enzyme active sites (e.g., COX-2 or kinase targets) .
- Carboxylic acid : Forms hydrogen bonds with basic residues (e.g., lysine or arginine) .
Methodology :
Perform docking simulations (AutoDock Vina) using PDB structures (e.g., 6COX for COX-2).
Analyze binding energies (ΔG) and interaction maps (PyMOL).
Validate with SAR studies : Synthesize analogs with halogens or bulky groups to test steric effects .
Basic Research: What analytical techniques are critical for characterizing this compound’s purity?
Methodological Answer:
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect isomers .
- FTIR : Confirm functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹ for carboxylic acid) .
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced Research: How can stability studies under varying pH and temperature conditions inform storage protocols?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC. Acidic conditions (pH < 4) may hydrolyze the isoxazole ring .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .
- Hygroscopicity : Dynamic vapor sorption (DVS) identifies moisture sensitivity; use desiccants for long-term storage .
Advanced Research: What strategies address low yields in multi-step syntheses of this compound?
Methodological Answer:
- Optimize reaction steps : Replace DMF with acetonitrile to reduce side reactions in azide formation .
- Catalyst screening : Test Pd/C or CuI for Suzuki couplings to improve cross-coupling efficiency .
- Protecting groups : Use tert-butyl esters for the carboxylic acid to prevent unwanted cyclization during isoxazole synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
